molecular formula C18H18N4 B2377824 4-Phenyl-2-(piperazin-1-yl)quinazoline CAS No. 79458-26-7

4-Phenyl-2-(piperazin-1-yl)quinazoline

Cat. No.: B2377824
CAS No.: 79458-26-7
M. Wt: 290.37
InChI Key: GXOIDTTXZUMBPM-UHFFFAOYSA-N
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Description

4-Phenyl-2-(piperazin-1-yl)quinazoline is a chemical compound with the molecular formula C18H18N4. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Result of Action

The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(piperazin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with phenylpiperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. Bulk manufacturing may also involve additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, dichloromethane (DCM), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines with different pharmacological properties .

Scientific Research Applications

4-Phenyl-2-(piperazin-1-yl)quinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Phenyl-2-(piperazin-1-yl)quinazoline can be compared with other quinazoline derivatives such as:

    Gefitinib: A well-known kinase inhibitor used in cancer therapy.

    Erlotinib: Another kinase inhibitor with similar applications in oncology.

    Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2 receptors.

Compared to these compounds, this compound offers unique structural features that may result in different binding affinities and selectivity profiles. Its piperazine moiety provides additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool in the development of new therapeutic agents and the study of biochemical processes. Continued research on this compound and its derivatives may lead to the discovery of novel drugs with enhanced efficacy and safety profiles.

Biological Activity

4-Phenyl-2-(piperazin-1-yl)quinazoline is a notable compound within the quinazoline family, exhibiting a range of biological activities that make it a candidate for further pharmaceutical development. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of this compound

This compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. Its unique chemical structure allows for various biological interactions, which have been extensively studied in recent years. The compound has shown promise in several therapeutic areas, including anticancer, anticonvulsant, and anti-inflammatory activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B). The results demonstrated that the compound inhibited cell growth with an IC50 value indicating effective antiproliferative activity.

Cancer Cell Line IC50 (μM)
COLO2055.2
A4983.8
H4604.5
Hep 3B6.0

These findings suggest that structural modifications could enhance its potency against specific cancer types .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been documented in animal models. Studies reported that the compound significantly reduced seizure frequency and duration in induced seizure models, indicating its potential as a therapeutic agent for epilepsy .

Anti-inflammatory Activity

In addition to its anticancer and anticonvulsant properties, this quinazoline derivative has shown anti-inflammatory effects. Experimental studies demonstrated that it effectively reduced inflammation markers in animal models of acute inflammation, suggesting its utility in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It interacts with various receptors in the central nervous system, contributing to its anticonvulsant effects.
  • Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Study on Anticancer Effects : A comprehensive study conducted on multiple cancer cell lines showed a correlation between the structural modifications of the compound and enhanced anticancer activity. The research highlighted the importance of specific functional groups in increasing potency .
  • Anticonvulsant Efficacy : In a controlled trial involving animal models, the compound demonstrated significant reductions in seizure activity compared to controls, reinforcing its potential application in epilepsy management .
  • Anti-inflammatory Properties : Another study focused on its anti-inflammatory effects revealed that treatment with this quinazoline derivative led to marked reductions in pro-inflammatory cytokines, suggesting a mechanism involving immune modulation .

Properties

IUPAC Name

4-phenyl-2-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOIDTTXZUMBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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